Bilirubin

描述

胆红素是一种红橙色化合物,存在于脊椎动物分解血红素的正常分解代谢途径中。 这种分解代谢是机体清除因衰老或异常红细胞破坏而产生的废物所必需的过程 . 胆红素是愈合瘀伤呈黄色和黄疸时皮肤变黄的原因 . 它是胆汁的主要成分,胆汁是一种重要的消化液,由肝脏从血液中清除 .

准备方法

合成路线和反应条件: 胆红素是在体内通过血红素的分解产生的,血红素是红细胞中血红蛋白的组成部分。 血红素分子首先由血红素加氧酶转化为胆绿素,然后胆绿素由胆绿素还原酶还原为胆红素 .

工业生产方法: 胆红素的工业生产通常涉及通过碱性水解去除β-葡萄糖醛酸基团的化学过程。 水解过程中使用高浓度的氢氧化钠溶液,在高温下进行 . 另一种方法是利用表达来自葡萄球菌属的β-葡萄糖醛酸酶的重组谷氨酸棒状杆菌进行全细胞转化 .

化学反应分析

反应类型: 胆红素会发生各种化学反应,包括氧化和还原反应。 它可以被钒酸盐或胆红素氧化酶等化学化合物氧化为胆绿素,胆绿素随后氧化为最初为紫色,然后为无色的产物 .

常用试剂和条件: 胆红素氧化中常用的试剂包括钒酸盐和胆红素氧化酶。 反应条件通常包括在水溶液中存在这些试剂 .

主要形成的产物: 胆红素氧化形成的主要产物是胆绿素及其随后的氧化产物,这些产物最初为紫色,然后变为无色 .

科学研究应用

Neuroprotective Effects

Recent studies have identified bilirubin as a significant neuroprotective agent. Research conducted at Johns Hopkins University revealed that this compound levels in the brain are significantly higher than in the liver, suggesting a crucial role in brain health. The study demonstrated that this compound protects against oxidative stress by neutralizing harmful superoxide radicals, which are implicated in neurodegenerative diseases such as Huntington's and Parkinson's disease.

Case Study: this compound and Oxidative Stress

- Study Design : Mice were genetically modified to lack this compound production.

- Findings : Mice without this compound exhibited two to three times more brain damage compared to normal mice when subjected to oxidative stress.

- : this compound's antioxidant properties may provide a novel approach for treating neurodegenerative diseases .

Cardiovascular Health

This compound has been shown to have beneficial effects on cardiovascular health. It acts as an antioxidant and anti-inflammatory agent, potentially reducing the risk of cardiovascular diseases.

Experimental Evidence

- Study : In a rat model of ischemia-reperfusion injury, administration of this compound reduced infarct size and improved cardiac function.

- Mechanism : this compound enhances nitric oxide bioavailability while decreasing reactive oxygen species production .

Data Table: Effects of this compound on Cardiovascular Parameters

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Infarct Area (mm²) | 25 | 10 |

| Cardiac Function (Ejection Fraction %) | 40% | 60% |

Metabolic Syndrome and Obesity

This compound has been recognized for its role in regulating metabolism and may offer therapeutic benefits for conditions like obesity and metabolic syndrome.

Mechanistic Insights

- Research Findings : this compound interacts with peroxisome proliferator-activated receptor alpha (PPARα), influencing lipid metabolism and reducing fat accumulation in the liver.

- Clinical Implications : Elevated this compound levels are associated with improved insulin sensitivity and lower risks of developing metabolic syndrome .

Case Study: this compound's Role in Insulin Sensitivity

- Model : Diet-induced obesity mice treated with this compound.

- Results : Significant reductions in body weight, blood glucose levels, and improvements in adipokine profiles were observed post-treatment .

Renal Protection

This compound's protective effects extend to renal health, where it has been shown to mitigate kidney injury and fibrosis.

Research Findings

- Study Cohort : A cohort of over 1,000 patients was analyzed for serum this compound levels and renal outcomes.

- Results : Patients with mildly elevated this compound levels exhibited better renal prognosis compared to those with lower levels.

- Mechanism : this compound treatment reduced fibronectin expression in tubular epithelial cells, indicating its potential as a therapeutic target for chronic kidney disease .

Data Table: Renal Outcomes Based on this compound Levels

| This compound Level (mg/dL) | eGFR Reduction (%) | Risk of Dialysis Initiation (%) |

|---|---|---|

| 0.5 - 0.8 | 30% | 20% |

| 0.8 - 1.2 | 10% | 5% |

作用机制

相似化合物的比较

胆红素在结构上类似于其他四吡咯化合物,如胆绿素和藻胆蛋白 . 胆绿素是血红素分解代谢途径中的中间体,它被胆绿素还原酶转化为胆红素 . 藻胆蛋白是蓝细菌和某些藻类中发现的色素,它们与胆红素具有相似的四吡咯结构 . 胆红素在血红素分解代谢中的作用以及其在脊椎动物中的存在是独一无二的 .

类似化合物的清单:- 胆绿素

- 藻胆蛋白

- 血红素

- 卟啉

生物活性

Bilirubin, a yellow compound resulting from the breakdown of heme, has traditionally been viewed as a waste product. Recent research, however, has illuminated its significant biological roles, particularly as an antioxidant and immunomodulatory agent. This article explores the various biological activities of this compound, emphasizing its physiological relevance, mechanisms of action, and potential therapeutic applications.

Overview of this compound Metabolism

This compound is produced through the catabolism of heme, primarily from hemoglobin in red blood cells. The process involves several key enzymes:

- Heme Oxygenase (HO) : Converts heme into biliverdin, carbon monoxide (CO), and free iron.

- Biliverdin Reductase (BVR) : Reduces biliverdin to this compound.

The conversion pathway can be summarized as follows:

Antioxidant Properties

This compound is recognized for its potent antioxidant capabilities. At physiological levels, it acts as an effective scavenger of reactive oxygen species (ROS), particularly singlet oxygen. This activity is enhanced under low oxygen conditions typical of many tissues (approximately 2% oxygen) compared to atmospheric levels (20%) .

- Scavenging Free Radicals : this compound interrupts free radical chain reactions, thus preventing cellular damage.

- Regulation of Nitric Oxide : In cardiac tissues, this compound enhances nitric oxide bioavailability while reducing reactive oxygen species production .

Immunomodulatory Effects

Emerging studies suggest that this compound possesses significant immunomodulatory properties. It has been shown to inhibit T cell responses and promote immune tolerance both in vitro and in vivo . This effect is distinct from its antioxidant activity and indicates a broader role in regulating immune responses.

Key Findings

- Inhibition of T Cell Activation : this compound suppresses CD4+ T cell responses, which may have implications for autoimmune diseases and transplant tolerance .

- Potential Therapeutic Applications : Its immunosuppressive effects could be harnessed for treating conditions characterized by excessive immune activation.

Role as a Metabolic Hormone

Recent investigations have redefined this compound as a metabolic hormone that influences various physiological processes. Notably, it interacts with nuclear receptors such as PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which plays a crucial role in lipid metabolism and energy homeostasis .

Implications for Metabolic Health

- Reduction of Hepatic Steatosis : this compound has been linked to decreased fat accumulation in the liver, suggesting potential benefits for metabolic disorders like obesity and diabetes .

- Cardiovascular Protection : Elevated this compound levels are associated with reduced cardiovascular risk factors, although this effect may vary by sex .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Sedlak et al. (2020) | Demonstrated that this compound's antioxidant activity increases under hypoxic conditions. |

| Zhang et al. (2021) | Found that this compound significantly inhibits T cell proliferation in vitro. |

| Thomas et al. (2022) | Reported that this compound reduces fat accumulation in PPARα knockout mice, confirming its role as a metabolic regulator. |

属性

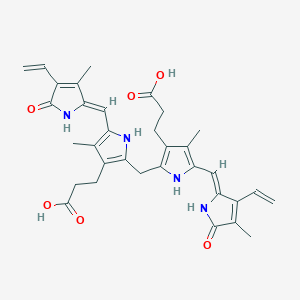

IUPAC Name |

3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b26-13-,27-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYKTIZUTYGOLE-IFADSCNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/C=C\4/C(=C(C(=O)N4)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Bilirubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bilirubinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018422021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium bilirubinate IXalpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093891873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8060905 | |

| Record name | Bilirubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light orange to reddish-brown solid; [Merck Index] Red powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Bilirubin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12333 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bilirubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.009 mg/mL at 25 °C | |

| Record name | Bilirubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

635-65-4, 18422-02-1, 93891-87-3 | |

| Record name | Bilirubin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bilirubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bilirubinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018422021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium bilirubinate IXalpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093891873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21H-Biline-8,12-dipropanoic acid, 2,17-diethenyl-1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bilirubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-2,17-divinyl-21H-biline-8,12-dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bilirubin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BILIRUBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFM9X3LJ49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bilirubin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。